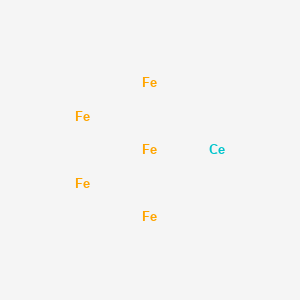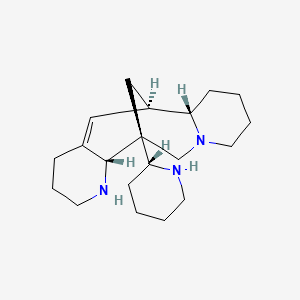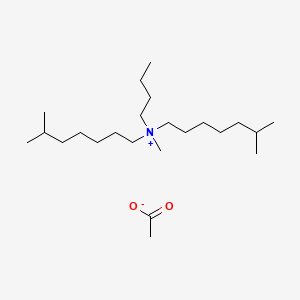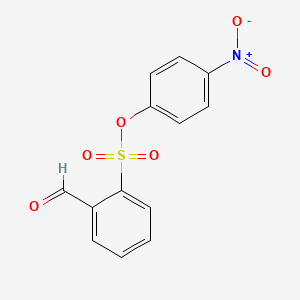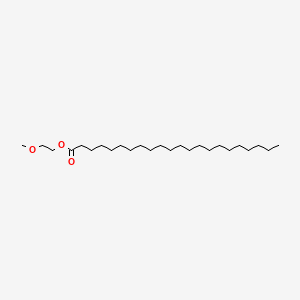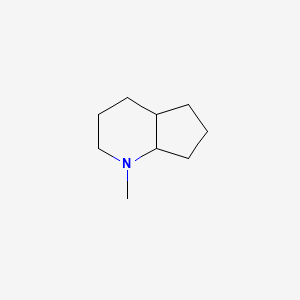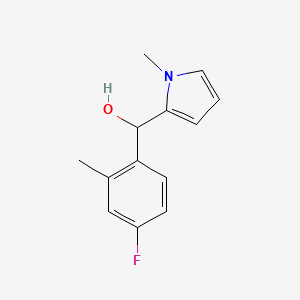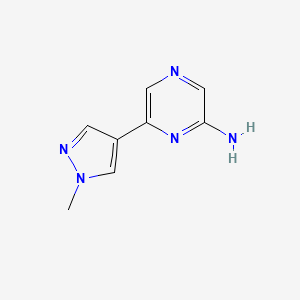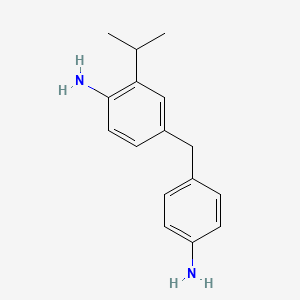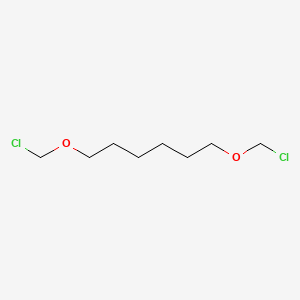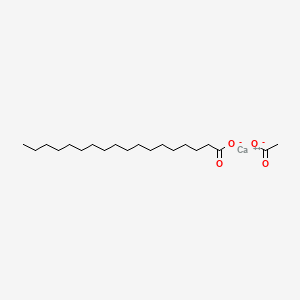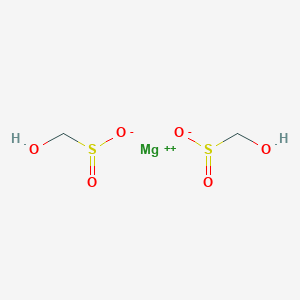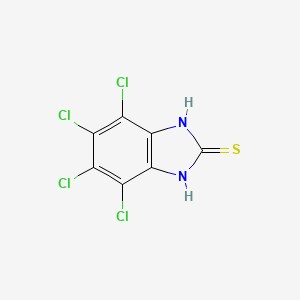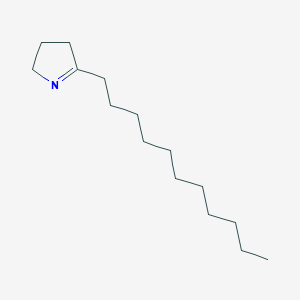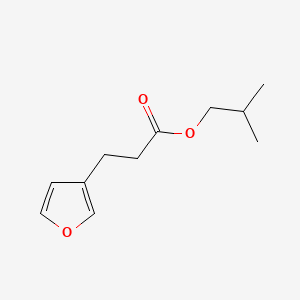
2-Methylpropyl furan-3-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl furan-3-propionate is an organic compound belonging to the ester class It is characterized by the presence of a furan ring attached to a propionate group, with a 2-methylpropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl furan-3-propionate typically involves the esterification of 3-furanpropanoic acid with 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Furanpropanoic acid+2-MethylpropanolAcid catalyst2-Methylpropyl furan-3-propionate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl furan-3-propionate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Methylpropyl furan-3-propanol.
Substitution: Brominated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl furan-3-propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, often used in perfumes and food flavorings.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl furan-3-propionate largely depends on its interaction with biological targets. In antimicrobial applications, it is believed to disrupt microbial cell membranes, leading to cell lysis. The furan ring can also interact with various enzymes, inhibiting their activity and thus exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Methyl furan-3-propionate
- Butyl furan-3-propionate
Comparison
2-Methylpropyl furan-3-propionate is unique due to its 2-methylpropyl substituent, which imparts distinct physicochemical properties, such as higher boiling point and enhanced hydrophobicity, compared to its analogs like ethyl 3-(furan-2-yl)propionate and methyl furan-3-propionate. These properties make it more suitable for specific applications in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
93963-70-3 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-methylpropyl 3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C11H16O3/c1-9(2)7-14-11(12)4-3-10-5-6-13-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
FDUJDSSSKYHAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CCC1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


